Cas no 19913-01-0 (Futoenone)
Futoenone structure
Product Name:Futoenone
CAS-nummer:19913-01-0
MF:C20H20O5
MW:340.369806289673
CID:1080805
PubChem ID:9819306
Update Time:2025-04-20
Futoenone Chemische en fysische eigenschappen
Naam en identificatie
-
- Futoenone
- (2S,4S,5R,5aS)-4-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-methyl-2,3,4,5-tetrahydro-8H-2,5a-methanobenzo[b]oxepin-8-one
- (2alpha,4alpha,5beta,5aalpha)-(-)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
- [ "" ]
- OAS 1136
- (1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one
- SCHEMBL3468519
- CHEBI:132647
- HY-N3914
- BDBM50213210
- CS-0024447
- (-)-Futoenone
- (2R,4R,5S,5aR)-rel-(-)-4-(1,3-benzodioxol-5-yl)-2,3,4,5- tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-benzoepin-8-one
- CHEMBL295191
- DTXSID201107665
- (2S,4S,5R,5aS)-4-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-methyl-2,3,4,5-tetrahydro-8H-2,5a-methano-1-benzoxepin-8-one
- 19913-01-0
- (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
- AKOS032949051
- SXHVHWXETMBKPP-KXXATPMCSA-N
- DA-73593
-
- Inchi: 1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1
- InChI-sleutel: SXHVHWXETMBKPP-KXXATPMCSA-N
- LACHT: O1C2=CC(C(=C[C@]32C[C@@H]1C[C@H](C1=CC=C2C(=C1)OCO2)[C@H]3C)OC)=O
Berekende eigenschappen
- Exacte massa: 340.13100
- Monoisotopische massa: 340.13107373g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 2
- Complexiteit: 653
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 54Ų
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 197 ºC
- Kookpunt: 522.6±50.0 °C at 760 mmHg
- Vlampunt: 231.5±30.2 °C
- Oplosbaarheid: 几乎不溶 (0.088 g/L) (25 ºC),
- PSA: 53.99000
- LogboekP: 3.31090
- Dampfdruk: 0.0±1.4 mmHg at 25°C
Futoenone Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:(BD298882)
Futoenone Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F29010-5 mg |
Futoenone |
19913-01-0 | 5mg |
¥5280.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4088-1 mg |
Futoenone |
19913-01-0 | 1mg |
¥2675.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F29010-5mg |
Futoenone |
19913-01-0 | ,96.5% | 5mg |
¥5280.0 | 2023-09-07 | |
| TargetMol Chemicals | TN4088-5mg |
Futoenone |
19913-01-0 | 5mg |
¥ 3710 | 2024-07-20 | ||
| TargetMol Chemicals | TN4088-5 mg |
Futoenone |
19913-01-0 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN4088-1 mL * 10 mM (in DMSO) |
Futoenone |
19913-01-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN4088-1 ml * 10 mm |
Futoenone |
19913-01-0 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
| A2B Chem LLC | AE97261-5mg |
Futoenone |
19913-01-0 | 96.5% | 5mg |
$660.00 | 2024-04-20 |
Futoenone Gerelateerde literatuur
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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